N,N'-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide
Description
N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Properties
CAS No. |
61785-07-7 |
|---|---|
Molecular Formula |
C8H12N4O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C8H12N4O2S/c1-3-5(13)9-7-11-12-8(15-7)10-6(14)4-2/h3-4H2,1-2H3,(H,9,11,13)(H,10,12,14) |
InChI Key |
ATUKSKMQGMCJJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,4-thiadiazole-2,5-diamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkyl groups; polar aprotic solvents like dimethylformamide; room temperature to elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Another thiadiazole derivative with similar structural features but different functional groups.
4,4’-(1,2,5-Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A thiadiazole-based compound used in OLEDs.
Uniqueness
N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different fields highlight its versatility and significance .
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